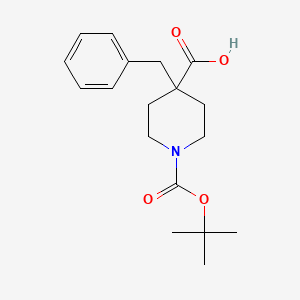

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19,15(20)21)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIIIPKQPKSIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478630 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-87-6 | |

| Record name | 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure in a multitude of pharmaceuticals, particularly those targeting the central nervous system. The strategic placement of a benzyl and a carboxylic acid group at the 4-position, combined with the versatile Boc-protecting group on the piperidine nitrogen, makes this compound a key intermediate for the synthesis of complex and biologically active molecules, including potential acetylcholinesterase (AChE) inhibitors for the treatment of conditions like Alzheimer's disease.

This document details a reliable four-step synthetic pathway, commencing with the esterification of 4-piperidinecarboxylic acid, followed by N-Boc protection, α-benzylation of the piperidine ring, and concluding with ester hydrolysis to yield the target compound. Each step is accompanied by a detailed experimental protocol and quantitative data to facilitate reproducibility in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic scheme is presented below, followed by a detailed breakdown of each experimental step.

Caption: Overall synthetic route for this compound.

Quantitative Data Summary

The following tables provide a summary of the quantitative data for each step of the synthesis, including reactant quantities, reaction conditions, and yields.

Table 1: Step 1 - Esterification of 4-Piperidinecarboxylic Acid

| Parameter | Value |

| Starting Material | 4-Piperidinecarboxylic acid |

| Reagents | Anhydrous ethanol, Thionyl chloride |

| Solvent | Anhydrous ethanol |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 48 hours |

| Product | Ethyl 4-piperidinecarboxylate |

| Yield | 94% |

Table 2: Step 2 - N-Boc Protection of Ethyl 4-Piperidinecarboxylate

| Parameter | Value |

| Starting Material | Ethyl 4-piperidinecarboxylate |

| Reagents | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 16 hours |

| Product | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate |

| Yield | 99% |

Table 3: Step 3 - α-Benzylation of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

| Parameter | Value |

| Starting Material | Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate |

| Reagents | Lithium diisopropylamide (LDA), Benzyl bromide |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to room temperature |

| Reaction Time | 2 hours |

| Product | Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate |

| Yield | ~70-80% (estimated based on similar reactions) |

Table 4: Step 4 - Hydrolysis of Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

| Parameter | Value |

| Starting Material | Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate |

| Reagents | Lithium hydroxide (LiOH) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Reaction Temperature | Room temperature |

| Reaction Time | 12-24 hours |

| Product | This compound |

| Yield | >90% |

Experimental Protocols

Step 1: Esterification of 4-Piperidinecarboxylic Acid

Objective: To convert 4-piperidinecarboxylic acid to its ethyl ester to protect the carboxylic acid functionality and improve solubility in organic solvents for the subsequent step.

Procedure:

-

A solution of 4-piperidinecarboxylic acid (10.0 g, 77.4 mmol) in anhydrous ethanol (150 mL) is cooled to 0 °C in an ice bath.

-

Thionyl chloride (11.0 mL, 154.8 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 48 hours.

-

The solvent is removed under reduced pressure to yield the crude product as a hydrochloride salt.

-

The crude salt is dissolved in water (50 mL) and the solution is basified to pH 9-10 with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 4-piperidinecarboxylate as a colorless oil.

Step 2: N-Boc Protection of Ethyl 4-Piperidinecarboxylate

Objective: To protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent its reaction in the subsequent α-benzylation step.

Procedure:

-

To a stirred solution of ethyl 4-piperidinecarboxylate (12.1 g, 77.0 mmol) in dichloromethane (150 mL) at 0 °C, triethylamine (16.1 mL, 115.5 mmol) is added.

-

A solution of di-tert-butyl dicarbonate (20.2 g, 92.4 mmol) in dichloromethane (50 mL) is added dropwise over 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

Water (100 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate as a colorless oil, which may solidify upon standing.

Step 3: α-Benzylation of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Objective: To introduce a benzyl group at the 4-position of the piperidine ring via enolate alkylation.

Procedure:

-

A solution of diisopropylamine (13.0 mL, 92.4 mmol) in anhydrous tetrahydrofuran (100 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (2.5 M in hexanes, 37.0 mL, 92.4 mmol) is added dropwise, and the mixture is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (20.0 g, 77.0 mmol) in anhydrous tetrahydrofuran (50 mL) is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour at this temperature.

-

Benzyl bromide (11.0 mL, 92.4 mmol) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

The mixture is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Step 4: Hydrolysis of Ethyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Objective: To hydrolyze the ethyl ester to the final carboxylic acid.

Procedure:

-

To a solution of ethyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (assumed 77.0 mmol from the previous step) in a mixture of tetrahydrofuran (150 mL) and water (50 mL), lithium hydroxide monohydrate (6.46 g, 154.0 mmol) is added.

-

The reaction mixture is stirred vigorously at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, the tetrahydrofuran is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water (100 mL) and washed with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

The aqueous layer is cooled to 0 °C and acidified to pH 3-4 with 1 M HCl.

-

The acidic aqueous layer is extracted with ethyl acetate (3 x 100 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a white solid.

Application in Drug Discovery: A Workflow Perspective

The target molecule, this compound, is a versatile intermediate in drug discovery. A common application of such scaffolds is in the synthesis of enzyme inhibitors. For instance, derivatives of N-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. The following diagram illustrates a typical workflow from the synthesized intermediate to a potential drug candidate.

Caption: A generalized workflow for the use of the title compound in drug discovery.

Cholinergic Signaling and Acetylcholinesterase Inhibition

The rationale for targeting acetylcholinesterase (AChE) in Alzheimer's disease stems from the "cholinergic hypothesis," which posits that a deficit in the neurotransmitter acetylcholine (ACh) contributes to the cognitive decline observed in patients. AChE is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, thereby terminating its signal. Inhibitors of AChE block this degradation, leading to increased levels of ACh available to bind to its receptors, thus enhancing cholinergic neurotransmission.

Caption: Simplified diagram of a cholinergic synapse and the mechanism of AChE inhibition.

An In-depth Technical Guide to the Physicochemical Properties of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of experimentally determined data in the public domain.

| Property | Value | Source |

| IUPAC Name | 4-Benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

| CAS Number | 167263-11-8 | [1] |

| Molecular Formula | C₁₈H₂₅NO₄ | [1] |

| Molecular Weight | 319.40 g/mol | [1] |

| Melting Point | Not available (Predicted to be a crystalline solid) | |

| Boiling Point | > 400 °C (Predicted) | [2] |

| Solubility | Insoluble in water. Soluble in polar organic solvents such as DMF and DMSO. | [3] |

| pKa | ~4.5 (Predicted for the carboxylic acid group) | [3] |

| logP | ~3.5 (Predicted) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is increased at a steady rate (e.g., 2 °C/min). The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination

The solubility of the compound in various solvents can be determined by the following procedure:

-

Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4, 7, and 9), methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure: A known amount of this compound (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL). The mixture is vortexed and sonicated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The solubility is expressed in mg/mL or mol/L.

pKa Determination

The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.

-

Sample Preparation: A precise weight of the compound is dissolved in a suitable solvent mixture (e.g., water/methanol) to a known concentration.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

LogP Determination

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by HPLC analysis.

-

Phase Preparation: A buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) and n-octanol are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the saturated n-octanol is added, and the mixture is shaken vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the two phases. The concentration of the compound in both the aqueous and the n-octanol phase is determined by HPLC.

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for the preparation of this compound, starting from 4-piperidone. This workflow is a representative example and may be subject to optimization.

Caption: Synthetic workflow for this compound.

References

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid CAS number and structure

An In-depth Technical Guide to 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

Introduction

This compound is a pivotal organic compound extensively utilized as a building block in the synthesis of pharmaceutical products. Its structural features, particularly the piperidine core, are prevalent in a wide array of bioactive molecules, including those targeting the central nervous system such as analgesics, anxiolytics, and antidepressants.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, site-specific reactions at other positions of the molecule, namely the carboxylic acid and the benzyl group.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, applications in drug development, and relevant experimental protocols.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Data | Reference |

| CAS Number | 167263-11-8 | [1][3] |

| Molecular Formula | C₁₈H₂₅NO₄ | [1][3] |

| Molecular Weight | 319.40 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonym | 1-BOC-4-benzyl-4-piperidinic acid | [1] |

| Appearance | White to Off-White Powder | [1] |

| Purity | 96.5-100% | [1] |

| Storage | Room temperature, airtight, dry | [1][3] |

| SMILES Code | O=C(C1(CC2=CC=CC=C2)CCN(C(OC(C)(C)C)=O)CC1)O | [3] |

Below is a 2D representation of the chemical structure of this compound, generated using the DOT language.

Caption: 2D structure of this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in medicinal chemistry. The piperidine scaffold is a common motif in pharmacologically active compounds. The strategic placement of the benzyl and carboxylic acid groups on a quaternary carbon, along with the Boc-protected nitrogen, provides three distinct points for chemical modification.

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[2] It shields the piperidine nitrogen from reacting during synthetic steps involving the carboxylic acid or the benzyl group.[2] Once the desired modifications are made, the Boc group can be easily removed under mild acidic conditions to reveal the secondary amine, which can then be subjected to further functionalization, such as N-alkylation or N-arylation.[2][4]

The carboxylic acid moiety can be converted into a variety of functional groups, including esters, amides, and alcohols, allowing for the exploration of a wide chemical space in the search for new drug candidates. The benzyl group can also be modified, for example, through aromatic substitution reactions, to fine-tune the pharmacological properties of the final compound.

The logical workflow for the utilization of this compound in a drug discovery program is depicted in the following diagram.

References

Spectroscopic and Synthetic Profile of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid. This compound, with the CAS number 167263-11-8, is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The strategic placement of the benzyl group and the orthogonally protected carboxylic acid and amine functionalities make it a versatile intermediate for constructing complex molecular architectures.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.20-7.35 | m | 5H | Ar-H |

| ~3.10-3.30 | m | 2H | Piperidine-H (axial, equatorial) adjacent to N |

| ~2.90 | s | 2H | -CH₂ -Ph |

| ~1.90-2.10 | m | 2H | Piperidine-H (axial, equatorial) |

| ~1.50-1.70 | m | 2H | Piperidine-H (axial, equatorial) |

| 1.45 | s | 9H | -C(CH₃ )₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178-180 | C =O (Carboxylic Acid) |

| ~155 | C =O (Boc) |

| ~136 | Ar-C (quaternary) |

| ~130 | Ar-C H |

| ~128 | Ar-C H |

| ~127 | Ar-C H |

| ~80 | -C (CH₃)₃ |

| ~45 | Piperidine-C 4 |

| ~42 | -C H₂-Ph |

| ~40 | Piperidine-C H₂ (adjacent to N) |

| ~34 | Piperidine-C H₂ |

| ~28 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid)[1] |

| 3080-3030 | Medium | C-H stretch (Aromatic) |

| 2975-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer)[1] |

| ~1690 | Strong | C=O stretch (Boc Carbonyl)[1] |

| 1605, 1495, 1450 | Medium-Weak | C=C stretch (Aromatic Ring) |

| 1420-1390 | Medium | O-H bend (Carboxylic Acid) |

| 1250-1150 | Strong | C-O stretch (Boc and Carboxylic Acid) |

| 750, 700 | Strong | C-H out-of-plane bend (Monosubstituted Benzene) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electrospray Ionization, Positive Mode)

| m/z | Proposed Fragment |

| 320.18 | [M+H]⁺ |

| 342.16 | [M+Na]⁺ |

| 264.16 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 220.17 | [M+H - Boc]⁺ |

| 202.16 | [M+H - Boc - H₂O]⁺ |

| 91.05 | [C₇H₇]⁺ (benzyl cation) |

Experimental Protocols

The following protocols provide a plausible route for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

This synthesis is a two-step process starting from commercially available 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of methanol and toluene, add trimethylsilyldiazomethane (2.0 M in hexanes, 1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the excess trimethylsilyldiazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

Step 2: Synthesis of this compound

-

To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

-

Add benzyl bromide (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate.

-

To a solution of the crude ester in a 3:1:1 mixture of THF, methanol, and water, add lithium hydroxide monohydrate (3.0 eq).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the mixture under reduced pressure to remove the organic solvents.

-

Acidify the aqueous residue to pH 3-4 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or flash column chromatography.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Prepare a ~5-10 mg sample in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of a thin film of the compound on a diamond ATR FT-IR spectrometer.

-

Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

References

An In-depth Technical Guide to the Synthesis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: Commercially Available Starting Materials and Methodologies

Introduction

4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a key building block in medicinal chemistry and drug development. Its rigid piperidine core, substituted with a benzyl group and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, making it an invaluable intermediate in the development of novel therapeutics, including analgesics and anti-inflammatory agents.[1][2] This technical guide provides a comprehensive overview of the commercially available starting materials and detailed experimental protocols for the synthesis of this important compound, aimed at researchers, scientists, and professionals in drug development.

Commercially Available Starting Materials

The synthesis of this compound can be approached from several different starting materials, which are readily available from various chemical suppliers. The choice of starting material often depends on the desired synthetic route, cost, and laboratory capabilities.

Table 1: Key Commercially Available Starting Materials

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notable Suppliers |

| 4-Piperidinecarboxylic acid | 498-94-2 | C₆H₁₁NO₂ | 129.16 | TCI America, Sigma-Aldrich |

| 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | 84358-13-4 | C₁₁H₁₉NO₄ | 229.27 | TCI America, Santa Cruz Biotechnology, Fisher Scientific[3][4] |

| 4-Piperidone Monohydrate Hydrochloride | 40064-34-4 | C₅H₉NO·HCl·H₂O | 153.61 | Simson Pharma, Cenmed Enterprises, Santa Cruz Biotechnology[5][6] |

| Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 | C₁₅H₂₁NO₂ | 247.34 | Chem-Impex, Simson Pharma, Sigma-Aldrich[1] |

| Ethyl 4-piperidinecarboxylate | 1126-09-6 | C₈H₁₅NO₂ | 157.21 | Triveni Chemicals |

Synthetic Pathways and Experimental Protocols

There are several established synthetic routes to this compound. The following sections detail the key experimental protocols for the most common pathways.

Pathway 1: Benzylation of N-Boc-piperidine-4-carboxylic acid

This is a direct approach where the benzyl group is introduced at the 4-position of the pre-protected piperidine ring.

Experimental Protocol:

-

Deprotonation: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.

-

Alkylation: After stirring for 1-2 hours at -78 °C, add benzyl bromide (1.1 equivalents) dropwise.

-

Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Pathway 2: Synthesis from 4-Piperidone Monohydrate Hydrochloride

This multi-step synthesis involves the construction of the substituted piperidine ring from a readily available ketone.

Experimental Protocol:

Step A: N-Benzylation of 4-Piperidone

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or methanol, add a base such as triethylamine or sodium bicarbonate (2.5 equivalents) to neutralize the hydrochloride.

-

Addition of Benzylating Agent: Add benzyl bromide or benzyl chloride (1.1 equivalents) and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: After the reaction is complete (monitored by TLC), quench with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried, and concentrated to yield 1-benzyl-4-piperidone.

Step B: Strecker Synthesis to form 1-Benzyl-4-cyano-4-anilinopiperidine

-

Cyanation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent, add a cyanide source such as potassium cyanide or sodium cyanide.[7]

-

Addition of Aniline: Add aniline (1 equivalent) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.[8]

Step C: Hydrolysis to 4-Amino-1-benzylpiperidine-4-carboxylic acid

-

Acid Hydrolysis: The resulting aminonitrile is then subjected to strong acidic hydrolysis (e.g., concentrated HCl) to convert the nitrile group into a carboxylic acid.[9]

Step D: Boc Protection

-

Reaction Setup: Dissolve the 4-amino-1-benzylpiperidine-4-carboxylic acid (1 equivalent) in a suitable solvent system such as a mixture of t-butanol and water.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like sodium hydroxide or triethylamine.

-

Reaction and Work-up: Stir the reaction at room temperature until completion. The product is then isolated by extraction and purified.[10]

Pathway 3: Synthesis from 4-Piperidinecarboxylic Acid

This route involves the initial protection of the piperidine nitrogen, followed by benzylation.

Experimental Protocol:

Step A: N-Boc Protection of 4-Piperidinecarboxylic Acid

-

Reaction Setup: In a flask, dissolve 4-piperidinecarboxylic acid (1 equivalent) in a mixture of a suitable solvent like dioxane or t-butanol and water.[11]

-

Addition of Base and Boc Anhydride: Add a base such as sodium hydroxide or sodium carbonate, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).[11]

-

Reaction and Isolation: Stir the mixture at room temperature for several hours to overnight.[11] After completion, the reaction mixture is typically acidified to precipitate the product, which is then filtered and dried.[11]

Step B: Benzylation of N-Boc-4-piperidinecarboxylic Acid

-

This step follows the same procedure as outlined in Pathway 1.

Quantitative Data Summary

The efficiency of these synthetic routes can vary depending on the specific reaction conditions and the scale of the synthesis.

Table 2: Representative Reaction Yields

| Synthetic Step | Starting Material | Product | Reported Yield (%) | Reference |

| N-Boc Protection | 4-Piperidinecarboxylic acid | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid | ~100% | [10] |

| Hydrolysis | Ethyl 1-benzyl-4-piperidinecarboxylate | 1-Benzylpiperidine-4-carboxylic acid | 95% | [12] |

| Esterification and Alkylation | 4-Piperidinecarboxylic acid | N-Benzyl-4-piperidinecarboxylic acid methyl ester | 94.2% | [13] |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the synthetic pathways described above.

Caption: Synthetic pathways to the target molecule.

Caption: Key experimental workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. cenmed.com [cenmed.com]

- 6. scbt.com [scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 9. 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride | 150435-80-6 | Benchchem [benchchem.com]

- 10. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]

- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Retrosynthetic Analysis of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis of 4-benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. The analysis outlines a practical synthetic approach, supported by tabulated quantitative data and detailed experimental protocols for the key transformations.

Core Concepts in the Retrosynthetic Strategy

The retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the C-C bond at the C4 position of the piperidine ring. This strategy simplifies the molecule into more readily available starting materials. The key disconnections are:

-

C4-Benzyl Bond Disconnection: This is the most logical primary disconnection, breaking the bond between the piperidine ring and the benzyl group. This leads to a synthon of a nucleophilic piperidine at C4 and a benzylic electrophile.

-

Functional Group Interconversion (FGI): The carboxylic acid is retrosynthetically converted to an ester to facilitate the key C-C bond formation via an enolate alkylation.

-

N-Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is disconnected to reveal the secondary amine, which can be protected in the forward synthesis.

This analysis leads to a convergent synthetic strategy starting from 4-piperidinecarboxylic acid.

Retrosynthetic Analysis and Forward Synthesis Pathway

The logical flow of the retrosynthetic analysis and the corresponding forward synthetic pathway are illustrated below.

Caption: Retrosynthetic analysis and the corresponding forward synthesis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the proposed synthetic route.

Table 1: N-Boc Protection of 4-Piperidinecarboxylic Acid

| Reagent/Solvent | Molar Ratio/Concentration | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Di-tert-butyl dicarbonate | 1.0 - 1.2 | 22 | 30 | ~100 | [1] |

| Sodium Hydroxide / t-Butanol | 1N / - | Overnight | Ambient | 100 | [2] |

Table 2: Esterification of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

| Esterification Method | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| With Iodomethane | Potassium Carbonate, Iodomethane | DMF | 3 | Room Temp. | Not Specified | [1] |

| With Trimethylsilyldiazomethane | Trimethylsilyldiazomethane | Acetonitrile/Methanol | 3.5 | 0 to Room Temp. | 90 | [1] |

Table 3: Alkylation of tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

| Base | Alkylating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| LDA | Benzyl Bromide | THF | Not Specified | -78 to Room Temp. | Moderate to Good (Implied) | General Procedure |

Table 4: Hydrolysis of tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

| Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Lithium Hydroxide | THF/Methanol/Water | Overnight | Room Temp. | ~100 | [2] |

| Trifluoroacetic Acid | Dichloromethane | 2 | Ambient | Not Specified | [3] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

Caption: Workflow for the N-Boc protection of 4-piperidinecarboxylic acid.

Procedure: To a solution of 4-piperidinecarboxylic acid (700 g, 5.42 mol) in aqueous NaOH (1N, 6.5 L) and t-butanol (6.5 L) at 0°C, di-t-butyldicarbonate (1295.8 g, 5.94 mol) is added slowly over 30 minutes.[2] The reaction mixture is stirred overnight at ambient temperature. The resulting solution is concentrated to half of its volume and quenched by the addition of HCl (10%, 2.6 L). The white solid which precipitates is filtered off, washed with water (1L), and air-dried to give the title compound (1178 g, 100% yield).[2]

Step 2: Synthesis of tert-Butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This step involves the esterification of the carboxylic acid. While multiple methods exist, a common approach involves reaction with a suitable alkylating agent. For the purpose of this guide, we will assume the formation of the tert-butyl ester, which can be achieved through various methods not explicitly detailed in the search results but are standard organic chemistry procedures.

Step 3: Synthesis of tert-Butyl 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Caption: Workflow for the alkylation of the piperidine ester.

General Procedure: A solution of tert-butyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the mixture is stirred for 1 hour at -78°C to form the enolate. Benzyl bromide (1.2 equivalents) is then added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 4: Synthesis of this compound

References

Stability and Storage of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 161493-33-2). Understanding the chemical stability of this compound is critical for maintaining its integrity during storage and handling, ensuring the reliability and reproducibility of experimental results, and for the development of stable pharmaceutical formulations.

Chemical Profile and Structural Features

This compound is a synthetic building block commonly used in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a benzyl group at the 4-position, a carboxylic acid functional group also at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.

The presence of the Boc group is a key determinant of the compound's stability. The Boc group is known for its stability in basic and nucleophilic environments but is labile under acidic conditions.[1] This characteristic allows for its selective removal during synthetic procedures. The carboxylic acid moiety provides a site for further chemical modifications, such as amide bond formation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, it is essential to adhere to appropriate storage conditions. Based on information from safety data sheets (SDS) for the compound and structurally similar molecules, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Light | Protect from light; store in an amber vial or dark place. | To prevent potential photodegradation. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | To minimize exposure to moisture and oxygen, which could promote hydrolysis and oxidation, respectively. |

| Container | Tightly sealed container. | To prevent contamination and exposure to atmospheric moisture and gases. |

Stability Profile and Potential Degradation Pathways

While specific, comprehensive stability studies on this compound are not extensively published, its stability profile can be inferred from the known reactivity of its functional groups. The primary points of instability are the Boc-protected amine and the potential for decarboxylation under certain conditions.

Hydrolytic Stability

The tert-butoxycarbonyl (Boc) group is susceptible to cleavage under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] Therefore, exposure to acidic environments should be strictly avoided during storage and handling. The compound is expected to be relatively stable under neutral and basic conditions.

For a structurally related compound, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, it has been reported to have less than 5% degradation after 24 hours at pH 7.4 and 37°C.[2]

Thermal Stability

Thermal stress can lead to the degradation of the molecule. A thermogravimetric analysis (TGA) of the related compound, 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid, showed a decomposition onset at 152°C.[2] While this provides an indication, the specific thermal stability of the title compound may vary. Elevated temperatures could potentially lead to the cleavage of the Boc group or decarboxylation.

Photostability

Compounds with aromatic rings, such as the benzyl group in this molecule, can be susceptible to photodegradation. Exposure to UV or visible light may initiate photochemical reactions, leading to the formation of impurities. Therefore, it is crucial to protect the compound from light.

Oxidative Stability

The piperidine ring and the benzyl group could be susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote the formation of reactive oxygen species. Potential oxidation products could include N-oxides or hydroxylated species. Safety data sheets for the compound list strong oxidizing agents as materials to avoid.

A summary of the expected stability under various stress conditions is provided in the table below:

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | Labile | Deprotected piperidine derivative, isobutylene, carbon dioxide |

| Basic Hydrolysis | Generally Stable | - |

| Neutral Hydrolysis | Generally Stable | - |

| Oxidation | Potentially Labile | Oxidized derivatives (e.g., N-oxides, hydroxylated species) |

| Thermal Stress | Labile at high temperatures | Deprotected and/or decarboxylated products, other decomposition products |

| Photochemical Stress | Potentially Labile | Photodegradation products |

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guideline Q1A(R2). The following are detailed methodologies for key experiments.

General Experimental Workflow

Caption: General workflow for a forced degradation study.

Hydrolytic Stability Protocol

-

Preparation of Solutions: Prepare 0.1 M hydrochloric acid, purified water, and 0.1 M sodium hydroxide solutions.

-

Sample Preparation: Dissolve a known concentration of this compound in a small amount of a suitable organic co-solvent (e.g., acetonitrile) and dilute with the respective stress solutions to a final concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Store the acidic solution at room temperature and an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Store the basic solution at room temperature and an elevated temperature (e.g., 60°C).

-

Neutral Hydrolysis: Store the aqueous solution at room temperature and an elevated temperature (e.g., 60°C).

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Oxidative Stability Protocol

-

Preparation of Oxidizing Agent: Prepare a 3% (v/v) solution of hydrogen peroxide.

-

Sample Preparation: Dissolve the compound in a suitable solvent and add the hydrogen peroxide solution to achieve a final concentration of approximately 1 mg/mL.

-

Stress Conditions: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples directly by a stability-indicating HPLC method.

Thermal Stability Protocol

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber.

-

Stress Conditions: Expose the solid sample to an elevated temperature (e.g., 80°C) for a specified period (e.g., 7 days).

-

Sample Analysis: At the end of the study, dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method.

Photostability Protocol

-

Sample Preparation: Expose the solid compound and a solution of the compound (in a photostable and transparent container) to light.

-

Stress Conditions: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

Sample Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for separating the parent compound from any potential degradation products.

HPLC Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Summary and Recommendations

This compound is a valuable research chemical whose stability is crucial for its effective use. The primary instability is associated with the acid-lability of the Boc protecting group.

Key Recommendations:

-

Storage: Store the compound at 2-8°C, protected from light and moisture in a tightly sealed container.

-

Handling: Avoid contact with acidic conditions and strong oxidizing agents.

-

Stability Studies: For applications requiring long-term use or formulation development, it is highly recommended to perform a comprehensive forced degradation study to fully characterize the stability profile and identify any potential degradation products.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of this compound for their research and development activities.

References

The Rising Therapeutic Potential of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents targeting the central nervous system has led to a burgeoning interest in the pharmacological applications of synthetic heterocyclic compounds. Among these, derivatives of 4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid have emerged as a promising scaffold for the development of potent and selective modulators of monoamine transporters. This technical guide provides an in-depth overview of the current research, potential biological activities, and experimental methodologies associated with this class of compounds, with a primary focus on their activity as serotonin and norepinephrine reuptake inhibitors.

Core Structure and Synthetic Strategy

The foundational structure, this compound, features a piperidine ring substituted at the 4-position with both a benzyl group and a carboxylic acid. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which is crucial for synthetic manipulations. The primary point of diversification for creating a library of biologically active compounds is the carboxylic acid moiety, which is typically converted to a carboxamide through amidation reactions.

A general synthetic scheme for the preparation of 4-benzylpiperidine carboxamide derivatives involves a two-step process: amidation followed by substitution.[1]

Generalized Synthesis Protocol:

Step 1: Amidation of the Carboxylic Acid

-

Starting Material: 1'-(tert-Butoxycarbonyl)-4-benzylpiperidine-4-carboxylic acid.

-

Activation: The carboxylic acid is activated using a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of a base like 4-Dimethylaminopyridine (DMAP).

-

Amine Coupling: The activated carboxylic acid is then reacted with a desired amine to form the corresponding carboxamide. The choice of amine is a critical determinant of the final compound's biological activity.

-

Solvent and Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at room temperature for a specified duration, often overnight.

-

Work-up and Purification: The reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 2: N-Alkylation or N-Arylation (Substitution)

-

Starting Material: The synthesized 4-benzylpiperidine carboxamide.

-

Deprotection (if necessary): If the amine used in the previous step has a protecting group, it is removed under appropriate conditions.

-

Substitution Reaction: The nitrogen atom of the carboxamide or the piperidine (after Boc deprotection) can be further functionalized. For instance, N-alkylation can be achieved using an appropriate alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (THF).

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours.

-

Purification: The final product is purified using column chromatography to yield the desired derivative.

Biological Activity: Monoamine Reuptake Inhibition

Derivatives of this compound have demonstrated significant potential as inhibitors of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).[1] Some derivatives also exhibit inhibitory activity against the dopamine transporter (DAT), classifying them as triple reuptake inhibitors.[2] This activity is of considerable interest for the development of novel antidepressants and other therapeutics for neuropsychiatric disorders.

Quantitative Data Summary

The inhibitory activities of a series of 4-benzylpiperidine carboxamide derivatives against human SERT, NET, and DAT, expressed in HEK293 cells, are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM).

| Compound ID | Linker Length (Carbons) | R Group | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

| 7e | 3 | 4-Biphenyl | 15.6 | 8.9 | >1000 |

| 7j | 3 | 2-Naphthyl | 23.4 | 12.5 | >1000 |

| 8f | 2 | bis(4-chlorophenyl)acetyl | 45.3 | 21.8 | 89.7 |

| Venlafaxine HCl | - | - | 45.8 | 128.7 | >10000 |

Data sourced from Paudel et al., 2015 and a follow-up 2021 study.[1][2]

Experimental Protocols

The determination of the biological activity of these compounds relies on robust in vitro assays. The following are detailed methodologies for the key experiments cited in the literature.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

3.1.1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous transporter expression.

-

Transfection: HEK293 cells are stably transfected with plasmids encoding the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

3.1.2. Radioligand Uptake Assay Protocol

-

Cell Plating: On the day before the assay, transfected HEK293 cells are seeded into 96-well plates at a density of 4 x 10^4 cells/well.

-

Preparation of Solutions:

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4) containing 10 mM glucose, 0.1 mM pargyline, and 0.1 mM ascorbic acid.

-

Test Compounds: A stock solution of the test compound is prepared in DMSO and serially diluted in assay buffer to the desired concentrations.

-

Radioligand: A solution of [3H]serotonin, [3H]norepinephrine, or [3H]dopamine is prepared in the assay buffer. The final concentration in the assay should be close to the Km value for the respective transporter.

-

-

Assay Procedure:

-

The cell culture medium is aspirated, and the cells are washed once with pre-warmed assay buffer.

-

Cells are pre-incubated with various concentrations of the test compound or vehicle (for total uptake) for 10-20 minutes at 37°C. For determining non-specific uptake, a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR12909 for DAT) is used.

-

The uptake reaction is initiated by adding the radiolabeled neurotransmitter solution to each well.

-

The plate is incubated for a short period (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake.

-

The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove the extracellular radioligand.

-

-

Detection and Data Analysis:

-

The cells are lysed with a lysis buffer (e.g., 1% SDS).

-

The lysate is transferred to scintillation vials, and a scintillation cocktail is added.

-

The radioactivity is measured using a liquid scintillation counter.

-

The specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

The percentage of inhibition for each concentration of the test compound is calculated.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of monoamine reuptake inhibition.

Caption: Workflow for monoamine reuptake inhibition assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design and synthesis of novel monoamine reuptake inhibitors. The structure-activity relationship studies conducted so far have provided valuable insights into the structural requirements for potent and selective inhibition of SERT, NET, and DAT. The detailed experimental protocols provided in this guide offer a standardized approach for the evaluation of new derivatives.

Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their drug-likeness. Further exploration of the structure-activity relationship, particularly with respect to the substituents on the benzyl and carboxamide moieties, could lead to the discovery of even more potent and selective inhibitors. The development of triple reuptake inhibitors based on this scaffold holds significant promise for the treatment of depression and other complex neurological disorders.

References

- 1. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Guide for Researchers and Drug Development Professionals

The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2] Its presence in a vast array of FDA-approved drugs, natural products, and clinical candidates underscores its importance in the development of therapeutic agents across virtually all disease areas.[3][4][5] This technical guide provides a comprehensive overview of the piperidine scaffold, including its fundamental properties, synthesis, and its role in the design of impactful medicines, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Physicochemical and Pharmacokinetic Significance

The enduring prevalence of the piperidine ring in drug design can be attributed to its favorable physicochemical and pharmacokinetic properties.[4] As a saturated heterocycle, it possesses a three-dimensional, chair-like conformation that allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[6]

Key Properties:

-

Modulation of Physicochemical Properties: The piperidine ring itself is both hydrophilic and lipophilic.[7] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, enhancing aqueous solubility.[4][8] This dual nature allows medicinal chemists to fine-tune lipophilicity (logP/logD) and solubility by introducing various substituents, thereby improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7][9]

-

Metabolic Stability: The piperidine scaffold is generally metabolically stable.[4] However, functionalization at positions adjacent to the nitrogen atom can further enhance this stability, a strategy often employed to improve a drug's half-life.[4]

-

Structural Versatility: The piperidine nucleus serves as an excellent foundation for building molecular complexity. Its conformational flexibility can be harnessed to adapt the shape of a molecule to the steric demands of a target's binding pocket.[4] Introducing chiral centers into the piperidine scaffold can significantly enhance biological activity, selectivity, and pharmacokinetic properties.[9][10]

A general workflow for leveraging the piperidine scaffold in drug discovery is outlined below.

Caption: A typical workflow for piperidine scaffold-based drug discovery.

Synthesis of Piperidine Scaffolds

The construction of substituted piperidine rings is a well-established area of organic chemistry, with numerous methods available to researchers. Common strategies include the catalytic hydrogenation of pyridine precursors, reductive amination, and various cyclization reactions.[1][11]

This method is a robust and widely used approach for producing the piperidine core structure.[12]

Materials:

-

Pyridine derivative (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst) (0.05 eq)

-

Ethanol (or acetic acid), anhydrous

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve the pyridine derivative in anhydrous ethanol.

-

Catalyst Addition: Carefully add the PtO₂ catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Rinse the Celite pad with additional ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude piperidine product.

-

Purification: The crude product can be further purified by distillation or crystallization as needed.

Case Studies: Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in the broad range of therapeutic areas where piperidine-containing drugs have made a significant impact. These include treatments for central nervous system (CNS) disorders, pain management, and cancer.[4][13]

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is beneficial for patients with Alzheimer's disease.[14]

Mechanism of Action: Acetylcholinesterase Inhibition

Caption: Mechanism of action of Donepezil in the cholinergic synapse.

Quantitative Data for Donepezil

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (AChE) | 5.7 nM | [14] |

| Bioavailability | ~100% | |

| Protein Binding | ~96% |

| Half-life | ~70 hours | |

Fentanyl is a potent synthetic opioid analgesic that acts primarily as a µ-opioid receptor agonist. The piperidine core is essential for its analgesic activity.[15]

Mechanism of Action: µ-Opioid Receptor Agonism

Caption: Simplified signaling pathway for Fentanyl's analgesic effect.

Quantitative Data for Fentanyl

| Parameter | Value | Reference |

|---|---|---|

| Ki (µ-opioid receptor) | 0.39 nM | |

| Analgesic Potency | 50-100 times more potent than morphine | |

| Bioavailability | Varies by administration route (e.g., ~92% for transdermal) |

| Half-life | 3-7 hours (IV) | |

Risperidone is an atypical antipsychotic that exhibits potent antagonism at serotonin 5-HT₂A and dopamine D₂ receptors. The piperidine moiety is a key structural feature of this drug.[6]

Quantitative Data for Risperidone

| Parameter | Value | Reference |

|---|---|---|

| Ki (Dopamine D₂) | 3.13 nM | |

| Ki (Serotonin 5-HT₂A) | 0.16 nM | |

| Bioavailability | ~70% |

| Half-life | ~3 hours (parent drug), ~21 hours (active metabolite) | |

Key Experimental Methodologies

The characterization of novel piperidine derivatives relies on a suite of standardized in vitro assays to determine their pharmacological activity.

This assay is commonly used to determine the cytotoxic effects of new chemical entities, including piperidine derivatives, on cancer cell lines.[11]

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (piperidine derivative) dissolved in DMSO

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and add cold TCA to each well to fix the cells. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water to remove TCA and air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.[11]

-

Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to each well to solubilize the bound dye.[11]

-

Absorbance Measurement: Read the absorbance at approximately 510 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value by plotting a dose-response curve.[11]

Workflow for SRB Assay

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Conclusion

The piperidine scaffold is a highly privileged and versatile structural motif in medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have cemented its role as a cornerstone in drug discovery.[1][4] From CNS disorders to pain management and oncology, piperidine-containing drugs have demonstrated significant clinical success.[3][13] The continued exploration of novel synthetic methodologies and a deeper understanding of its structure-activity relationships will undoubtedly lead to the development of the next generation of innovative therapeutics built upon this remarkable scaffold.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine nucleus in the field of drug discovery - ProQuest [proquest.com]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. thieme-connect.de [thieme-connect.de]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. ijnrd.org [ijnrd.org]

- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

The Indispensable Role of the Boc Protecting Group in Piperidine Synthesis: A Technical Guide

Introduction

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. In the synthesis of complex molecules containing this scaffold, the strategic use of protecting groups is paramount to achieving controlled and selective transformations. Among the most versatile and widely utilized protecting groups for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.[1] Its widespread adoption stems from a unique combination of stability across a broad range of reaction conditions, ease of introduction, and mild, selective removal under acidic conditions.[2][3]

This technical guide provides an in-depth examination of the role of the Boc protecting group in piperidine synthesis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its strategic advantages.

Core Advantages of the Boc Protecting Group

The Boc group's prevalence in piperidine synthesis is attributable to several key features that make it a powerful tool for chemists:

-

Broad Chemical Stability: The N-Boc group is exceptionally stable under a wide variety of non-acidic conditions, including exposure to strong bases, nucleophiles, and catalytic hydrogenation.[3] This robustness allows for extensive chemical modifications on other parts of the piperidine ring or attached functionalities without the risk of premature deprotection.[1]

-

Acid Lability and Orthogonality: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This lability is the cornerstone of its utility, providing a reliable and high-yielding deprotection method.[6] Crucially, this deprotection condition is orthogonal to many other common protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group, enabling selective deprotection strategies in complex, multi-step syntheses.[2][7]

-

Enhanced Solubility and Handling: The introduction of the lipophilic Boc group often improves the solubility of piperidine intermediates in common organic solvents, facilitating purification by chromatography and improving handling characteristics.

-

Direction of Stereoselectivity: The sterically demanding Boc group can influence the stereochemical outcome of reactions at positions adjacent (alpha) to the nitrogen. For instance, in the α-lithiation of substituted piperidines, the Boc group can direct the deprotonation and subsequent electrophilic trapping to occur with high diastereoselectivity.[8][9]

Synthesis and Deprotection of N-Boc Piperidines

The introduction and removal of the Boc group are fundamental operations in the synthetic routes employing this strategy.

Caption: General workflow for Boc protection, synthetic modification, and deprotection of piperidines.

The most common method for the N-protection of piperidines involves the use of di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[6] The reaction is typically performed in the presence of a base to neutralize the acid byproduct and often includes a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

Caption: Simplified mechanism of N-Boc protection using Boc anhydride.

Experimental Protocol: N-Boc Protection of (S)-dimethyl 2-aminopentanedioate

-

To a stirred solution of (S)-dimethyl 2-aminopentanedioate (10 g, 57 mmol) in CH₂Cl₂ (120 mL) at 0 °C, add triethylamine (32 mL, 228 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.).

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours, monitoring completion by TLC.

-

Quench the reaction with distilled water (50 mL) and extract the mixture with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers and wash with 10% aqueous sodium bicarbonate solution (100 mL) followed by brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.

The removal of the Boc group is typically achieved under strong acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine.[6]

Experimental Protocol: N-Boc Deprotection using Trifluoroacetic Acid (TFA) [6][10]

-

Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in dichloromethane (DCM) (approx. 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 equiv.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify by carefully adding a saturated aqueous solution of NaHCO₃ until effervescence ceases (pH > 7).

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine.

Experimental Protocol: N-Boc Deprotection using HCl in Dioxane [10][11]

-

Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Strategic Applications in Piperidine Synthesis

The stability and predictable reactivity of the N-Boc group allow for its use in a wide range of synthetic transformations to build molecular complexity.

The Boc group can act as a powerful directing group for the deprotonation of α-protons on the piperidine ring. Treatment of an N-Boc piperidine with a strong base like sec-butyllithium (s-BuLi) in the presence of a ligand such as tetramethylethylenediamine (TMEDA) generates a configurationally stable α-lithiated intermediate. This nucleophile can then be trapped with various electrophiles to install substituents with high diastereoselectivity.[8][9] This method is invaluable for the synthesis of highly substituted piperidines.[9]